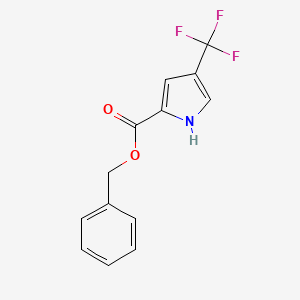

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate, commonly known as Boc-pyrrole, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Boc-pyrrole is a derivative of pyrrole, a naturally occurring organic compound that is widely distributed in living organisms. Boc-pyrrole is synthesized through a complex chemical process and has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a key intermediate in various synthetic processes. For instance, it has been utilized in the mix-and-heat benzylation of alcohols, where a stable, neutral organic salt converts alcohols into benzyl ethers upon warming, demonstrating its role in facilitating reactions that yield good to excellent outcomes (Kevin W. C. Poon, G. Dudley, 2006). Additionally, it serves as a precursor in the generation of highly strained and reactive cyclic cumulenes, which confirms its reactivity and utility in producing complex organic compounds (Jian-Hui Liu et al., 1999).

Material Science Applications

In material science, the compound finds application in the stabilization of secondary building units within porous metal-organic frameworks (MOFs), highlighting its importance in enhancing stability and porosity of MOFs, which are crucial for gas storage, separation, and catalysis (Daofeng Sun et al., 2006). Its derivatives are also explored for potential applications in photodynamic therapy, a testament to its versatility and the broad scope of its utility beyond conventional chemical synthesis (M. Omote et al., 1996).

Catalytic Applications

The compound is implicated in catalysis, where it acts as a substrate or intermediate in catalytic processes such as the ruthenium-catalyzed C–H arylation of carboxylic acids with aryl and heteroaryl halides, demonstrating its role in facilitating bond formation between carbon atoms and halides, which is fundamental in constructing complex organic molecules (Liangbin Huang, D. Weix, 2016).

Propiedades

IUPAC Name |

benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)10-6-11(17-7-10)12(18)19-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHDOTWVHSZILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![3-benzyl-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477862.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride](/img/structure/B2477865.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)

![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)